N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide
Description
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide is a pyridopyrimidinone derivative with the molecular formula C₁₄H₁₇N₃O₃ and a molecular weight of 275.3031 g/mol . Its structure comprises a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 7, and an ethoxyacetamide moiety at position 2.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-20-8-12(18)16-13-10(3)15-11-6-5-9(2)7-17(11)14(13)19/h5-7H,4,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXVUXLULIOODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyridopyrimidinone Derivatives
Iodinated Benzamide Analogs
- N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide (C₁₇H₁₄IN₃O₂, MW: 419.222 g/mol) and its 4-iodo isomer (C₁₇H₁₄IN₃O₂, MW: 419.222 g/mol) feature an iodine atom on the benzamide ring .
- Key Differences :
- Steric Effects : The bulky iodine atom may hinder rotational freedom, impacting binding affinity in biological systems.
- Molecular Weight : The iodinated analogs are ~144 g/mol heavier than the target compound, which may influence pharmacokinetic properties like absorption and distribution .
Diethylsulfamoyl Benzamide Analog
- 4-(Diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (C₂₁H₂₄N₄O₄S, MW: 428.5047 g/mol) incorporates a sulfamoyl group .
- Key Differences :
- Hydrogen Bonding: The sulfonamide moiety can act as a hydrogen bond donor/acceptor, enabling distinct interactions in enzymatic targets .
Core Heterocycle Modifications
Thienopyrimidinone Analog
- N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (C₁₈H₁₉N₅SO₂, MW: 369.44 g/mol) replaces the pyridopyrimidinone core with a thieno[2,3-d]pyrimidinone system fused to a tetrahydroquinoline ring . Key Differences:
- Sulfur Atom : The thiophene ring introduces sulfur-based π-π interactions and alters electronic properties.
- Synthetic Route : This compound is synthesized via acetylation of a primary amine in pyridine (73% yield, m.p. 143–145°C), contrasting with the target compound’s likely acylation pathway .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What is the synthetic route for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide?
The compound is synthesized via a condensation reaction between 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine and 2-ethoxyacetyl chloride in the presence of a base (e.g., triethylamine). The reaction is typically carried out in an aprotic solvent (e.g., dichloromethane) under reflux conditions to ensure optimal yield and purity. Post-reaction purification involves column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the ethoxyacetamide moiety and pyrido[1,2-a]pyrimidine core.
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : Validates the molecular weight (275.3 g/mol) and molecular formula (CHNO) .
Q. What are the solubility properties of this compound?
The ethoxy group enhances solubility in polar organic solvents (e.g., DMSO, ethanol) compared to methoxy analogs. For biological assays, DMSO is recommended as a stock solvent, with further dilution in aqueous buffers .
Advanced Research Questions
Q. How can substitution at the acetamide moiety be optimized for improved bioactivity?
- Methodology :
- Comparative SAR Studies : Synthesize analogs with varying alkoxy groups (e.g., methoxy, propoxy) and compare their binding affinities to target proteins.
- Reaction Optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to improve acylation efficiency.
- Computational Modeling : Perform DFT calculations to predict electronic effects of substituents on reactivity and target interaction .
Q. How can contradictions in biological activity data across studies be resolved?
- Approach :
- Dose-Response Analysis : Re-evaluate activity using standardized assays (e.g., enzyme inhibition IC values).
- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out rapid degradation as a confounding factor.
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins and identify critical binding residues .
Q. What advanced techniques characterize its reactivity in nucleophilic substitution reactions?
- Protocol :
- Kinetic Studies : Monitor reaction progress under varying temperatures and solvents (e.g., THF vs. DMF) using UV-Vis spectroscopy.
- Isotopic Labeling : Introduce O or deuterium at the ethoxy group to track mechanistic pathways.
- X-ray Crystallography : Resolve crystal structures of reaction intermediates to confirm regioselectivity .
Q. How does the ethoxy group influence pharmacokinetic properties compared to methoxy analogs?
- Method :
- LogP Measurement : Determine partition coefficients to compare lipophilicity.
- Plasma Protein Binding Assays : Use equilibrium dialysis to assess differences in protein interaction.
- In Vivo Pharmacokinetics : Conduct rodent studies to evaluate bioavailability and half-life .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
